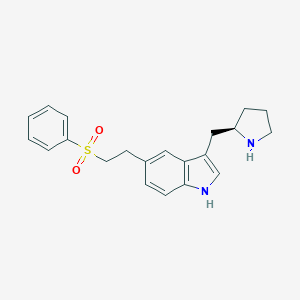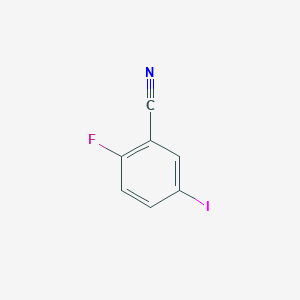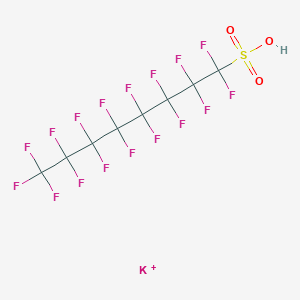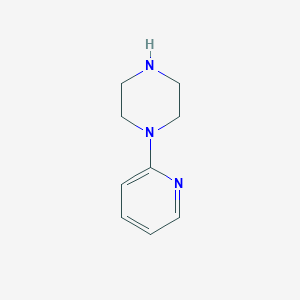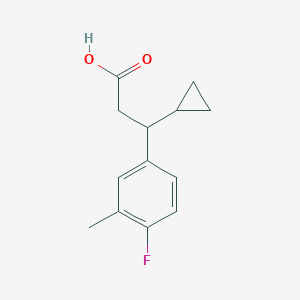
3-シクロプロピル-3-(4-フルオロ-3-メチルフェニル)プロパン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Cyclopropyl-3-(4-fluoro-3-methylphenyl)propanoic acid is an organic compound with the molecular formula C13H15FO2 It is characterized by the presence of a cyclopropyl group and a 4-fluoro-3-methylphenyl group attached to a propanoic acid backbone
科学的研究の応用
3-Cyclopropyl-3-(4-fluoro-3-methylphenyl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropyl-3-(4-fluoro-3-methylphenyl)propanoic acid typically involves the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents.
Introduction of the Fluoro-Methylphenyl Group: This step involves the use of fluorinated aromatic compounds, which can be synthesized through electrophilic aromatic substitution reactions.
Coupling with Propanoic Acid: The final step involves coupling the cyclopropyl and fluoro-methylphenyl intermediates with propanoic acid using esterification or amidation reactions.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow processes to ensure efficient and scalable synthesis.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group, leading to the formation of cyclopropanone derivatives.
Reduction: Reduction reactions can target the fluoro-methylphenyl group, potentially converting it to a hydroxy-methylphenyl group.
Substitution: The aromatic ring can undergo various substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like bromine for halogenation, nitric acid for nitration, and sulfuric acid for sulfonation.
Major Products Formed:
Oxidation: Cyclopropanone derivatives.
Reduction: Hydroxy-methylphenyl derivatives.
Substitution: Various substituted aromatic compounds depending on the reagent used.
作用機序
The mechanism of action of 3-Cyclopropyl-3-(4-fluoro-3-methylphenyl)propanoic acid involves its interaction with specific molecular targets. The cyclopropyl group can interact with enzymes or receptors, potentially inhibiting their activity. The fluoro-methylphenyl group can enhance the compound’s binding affinity and selectivity for its targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
- 3-Cyclopropyl-3-(4-chloro-3-methylphenyl)propanoic acid
- 3-Cyclopropyl-3-(4-bromo-3-methylphenyl)propanoic acid
- 3-Cyclopropyl-3-(4-methoxy-3-methylphenyl)propanoic acid
Comparison:
- Uniqueness: The presence of the fluoro group in 3-Cyclopropyl-3-(4-fluoro-3-methylphenyl)propanoic acid imparts unique electronic properties, enhancing its reactivity and binding affinity compared to its chloro, bromo, and methoxy analogs.
- Reactivity: The fluoro derivative may exhibit different reactivity patterns in substitution and addition reactions due to the electron-withdrawing nature of the fluoro group.
- Applications: The specific properties of the fluoro derivative make it more suitable for certain applications, such as in medicinal chemistry, where fluorine substitution can improve drug efficacy and metabolic stability.
特性
IUPAC Name |
3-cyclopropyl-3-(4-fluoro-3-methylphenyl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FO2/c1-8-6-10(4-5-12(8)14)11(7-13(15)16)9-2-3-9/h4-6,9,11H,2-3,7H2,1H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZETKBLLILUCYPO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(CC(=O)O)C2CC2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20640543 |
Source


|
| Record name | 3-Cyclopropyl-3-(4-fluoro-3-methylphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20640543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1017330-08-3 |
Source


|
| Record name | 3-Cyclopropyl-3-(4-fluoro-3-methylphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20640543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
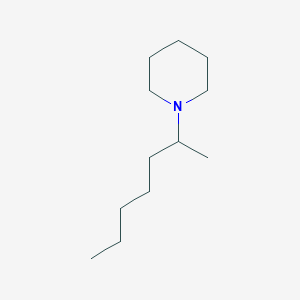
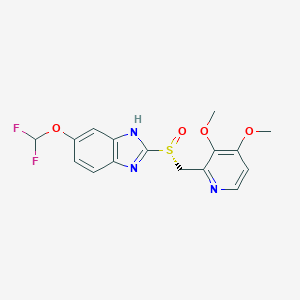
![1-(2-Chlorophenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride](/img/structure/B128439.png)
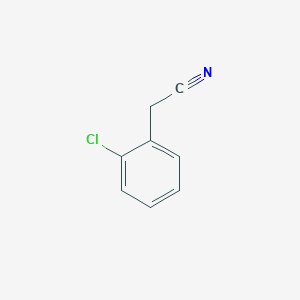
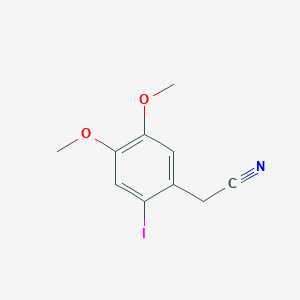
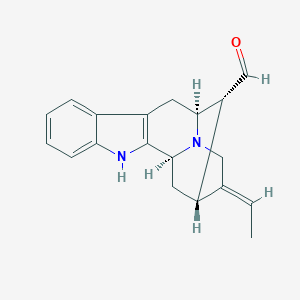
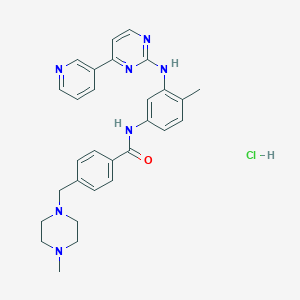
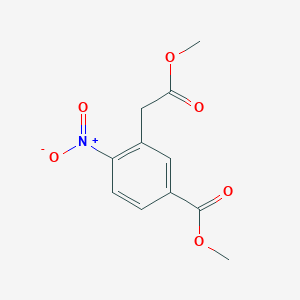
![1-(3-Chlorophenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride](/img/structure/B128472.png)

